Dantrolene Na

Malignant Hyperthermia Calcium Signaling Skeletal Muscle Physiology

Dantrolene sodium is the only FDA-approved emergency antidote for malignant hyperthermia (MH), selectively targeting RyR1/RyR3 over cardiac RyR2. Its unique biphasic RyR1 modulation—nanomolar activation, micromolar inhibition—is essential for channelopathy and excitation-contraction coupling research. With documented poor solubility (25.7 μg/mL in saline), it serves as the gold-standard benchmark for next-gen RyR1 inhibitor development. Rapid formulation NPJ5008 reduces MH crisis prep time by up to 69% vs standard Dantrium. Procure high-purity grade for reliable, reproducible results.

Molecular Formula C14H9N4NaO5
Molecular Weight 336.23 g/mol
CAS No. 14663-23-1
Cat. No. B1662880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDantrolene Na
CAS14663-23-1
Synonymssodium (E)-1-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate
Molecular FormulaC14H9N4NaO5
Molecular Weight336.23 g/mol
Structural Identifiers
SMILESC1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+]
InChIInChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1
InChIKeyKSRLIXGNPXAZHD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility18.4 [ug/mL] (The mean of the results at pH 7.4)

Dantrolene Sodium (CAS 14663-23-1) for Skeletal Muscle Ryanodine Receptor Inhibition and Spasticity Management


Dantrolene sodium (CAS 14663-23-1) is a hydantoin-derived, direct-acting skeletal muscle relaxant that acts as a postsynaptic ryanodine receptor (RyR) antagonist, specifically targeting the RyR1 and RyR3 isoforms to inhibit calcium release from the sarcoplasmic reticulum . It is the only FDA-approved drug for the specific and effective emergency treatment of malignant hyperthermia (MH) [1], and is also utilized in managing spasticity and neuroleptic malignant syndrome [2]. Dantrolene sodium is characterized by its poor water solubility, requiring specific formulation for intravenous administration, and exhibits a biphasic effect on the RyR1 channel, with activation at nanomolar concentrations and inhibition at micromolar concentrations [3].

Why Generic RyR Antagonists or Muscle Relaxants Cannot Simply Substitute for Dantrolene Sodium


Direct substitution of dantrolene sodium with other muscle relaxants or even close RyR1-targeting analogs is not straightforward due to significant differences in molecular pharmacology, selectivity, and clinical safety profiles. For instance, while azumolene is an equipotent analog, it demonstrates differential potency at the dihydropyridine receptor [1]. Newer RyR1-selective inhibitors like Cpd1 offer improved solubility and clearance but have a different therapeutic window and are still investigational [2]. Furthermore, general spasticity agents like baclofen or diazepam operate via entirely distinct mechanisms (GABA agonism) and do not address the core pathophysiology of calcium dysregulation in MH or specific RyR-related myopathies [3]. These nuances necessitate a granular, evidence-based approach to selection, as detailed in the following quantitative comparisons.

Quantitative Differentiation of Dantrolene Sodium Against Key Comparators: An Evidence-Based Selection Guide


RyR1-Mediated Store-Operated Calcium Entry (SOCE) Inhibition Compared to Equipotent Analog Azumolene

Dantrolene sodium and its equipotent analog azumolene both reduce elevated myoplasmic Ca2+ in malignant hyperthermia. However, a direct comparison reveals azumolene uniquely inhibits a component of store-operated calcium entry (SOCE) coupled to RyR1 activation by caffeine and ryanodine, an effect not observed for dantrolene. This demonstrates a mechanistic divergence within the same chemical class [1].

Malignant Hyperthermia Calcium Signaling Skeletal Muscle Physiology

Clinical Preparation and Administration Time Savings with Novel Rapid Formulation (NPJ5008) versus Standard Dantrium®

A phase 1 study directly compared a novel rapid formulation of dantrolene sodium (NPJ5008) to the standard Dantrium® formulation. While the two formulations demonstrated bioequivalence in overall drug exposure (AUC0-last ratio: 90.24%, 90% CI within 80-125%), NPJ5008 required significantly less time for each preparation and administration step, with time savings ranging from 26% to 69% across all steps [1].

Anesthesiology Emergency Medicine Formulation Science

Water Solubility and In Vivo Clearance Advantage of Investigational RyR1 Inhibitor Cpd1 over Dantrolene Sodium

Dantrolene sodium's clinical utility is hampered by very poor water solubility. A direct comparison with the novel RyR1-selective inhibitor Cpd1 (Compound 1) reveals that the Cpd1 sodium salt is substantially more soluble in aqueous solutions [1]. Furthermore, Cpd1 demonstrates rapid clearance in vivo, a pharmacokinetic property that contrasts with dantrolene's longer plasma half-life [2].

Drug Development Pharmacokinetics Malignant Hyperthermia

Comparative Oral Spasticity Efficacy and Side Effect Profile Versus Baclofen and Diazepam

In the treatment of spasticity, dantrolene sodium is one of several oral options. Systematic review evidence indicates that baclofen, tizanidine, and dantrolene are effective compared to placebo, but the evidence for dantrolene's comparative efficacy is of poor quality. Furthermore, diazepam and dantrolene are associated with a higher incidence of side effects than baclofen and tizanidine, including malaise and hepatotoxicity [1][2].

Spasticity Multiple Sclerosis Comparative Effectiveness

RyR Isoform Selectivity: Dantrolene Sodium Preferentially Targets RyR1 and RyR3 over RyR2

Dantrolene sodium demonstrates a clear isoform selectivity profile, inhibiting calcium release from RyR1 and RyR3, while showing significantly lower affinity for the cardiac isoform RyR2 . This selectivity is crucial for differentiating it from non-selective calcium channel blockers or other RyR antagonists that may carry a higher risk of cardiac side effects.

Isoform Selectivity Calcium Signaling Cardiotoxicity

Biphasic Concentration-Dependent Effect on RyR1 Channel Gating

Dantrolene sodium exhibits a unique biphasic effect on the RyR1 calcium release channel, suggesting the existence of at least two distinct binding sites. At low nanomolar concentrations (e.g., 20 nM), it can activate the channel, increasing open-state probability and dwell time by 3- to 5-fold. Conversely, at micromolar concentrations, it inhibits channel gating and reduces open-state dwell time, which is the established mechanism for its muscle relaxant effect [1].

Electrophysiology Ryanodine Receptor Pharmacodynamics

Dantrolene Sodium (14663-23-1): Evidence-Based Procurement Scenarios for Specialized Research and Clinical Use


Emergency Treatment of Malignant Hyperthermia Crisis: Prioritizing Rapid Formulations

For hospital pharmacies and anesthesiology departments stocking for malignant hyperthermia (MH) emergencies, the selection of a dantrolene sodium formulation should be guided by preparation and administration speed. Evidence from a head-to-head clinical study shows that the novel rapid formulation NPJ5008 reduces preparation and administration time by 26-69% compared to standard Dantrium®, while maintaining bioequivalence in drug exposure (AUC0-last ratio of 90.24%) [1]. Procurement of a rapid formulation can directly translate to faster intervention during a life-threatening MH crisis.

Skeletal Muscle Calcium Signaling Research Requiring Isoform Selectivity

For laboratories investigating calcium-induced calcium release (CICR) or excitation-contraction coupling specifically in skeletal muscle, dantrolene sodium is a preferred tool compound due to its demonstrated selectivity for the RyR1 and RyR3 isoforms over the cardiac RyR2 isoform [1]. This selectivity is essential for isolating skeletal muscle-specific pathways without confounding effects on cardiac calcium handling, a key advantage over less selective agents like ryanodine or non-specific calcium channel blockers [1].

Drug Discovery for Novel RyR1-Targeted Therapeutics

In programs aiming to develop next-generation RyR1 inhibitors for MH or heat stroke, dantrolene sodium serves as a critical benchmark comparator. Its known liabilities—specifically, very poor water solubility (25.7 ± 2.1 μg/mL in normal saline) and long plasma half-life—are quantitative baselines against which novel compounds like Cpd1 are measured [1][2]. Procurement of high-purity dantrolene sodium is essential for generating reliable comparative data in pharmacokinetic and efficacy studies [3].

Electrophysiological Studies of RyR1 Channel Gating

For biophysicists and electrophysiologists studying the gating mechanisms of the RyR1 channel, dantrolene sodium is an indispensable tool for its unique biphasic, concentration-dependent effects. Its ability to activate the channel at nanomolar concentrations (3-5 fold increase in open probability) and inhibit at micromolar concentrations provides a means to probe the channel's complex regulatory sites and allosteric modulation, as demonstrated in planar lipid bilayer experiments [1]. This makes it a key reagent for advanced studies of channelopathy mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dantrolene Na

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.